molecular formula C16H16ClN3 B2809147 2-Amino-4-(3-chlorophenyl)-6-isobutylnicotinonitrile CAS No. 338794-18-6

2-Amino-4-(3-chlorophenyl)-6-isobutylnicotinonitrile

Cat. No.: B2809147
CAS No.: 338794-18-6
M. Wt: 285.78
InChI Key: HFXZKCBMRVJCJR-UHFFFAOYSA-N
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Description

2-Amino-4-(3-chlorophenyl)-6-isobutylnicotinonitrile is a pyridine-based nitrile derivative featuring a 3-chlorophenyl group at position 4 and an isobutyl substituent at position 4.

Properties

IUPAC Name

2-amino-4-(3-chlorophenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3/c1-10(2)6-13-8-14(15(9-18)16(19)20-13)11-4-3-5-12(17)7-11/h3-5,7-8,10H,6H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXZKCBMRVJCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=C(C(=N1)N)C#N)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3-chlorophenyl)-6-isobutylnicotinonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with isobutyronitrile in the presence of a base, followed by cyclization and subsequent amination to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-chlorophenyl)-6-isobutylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

2-Amino-4-(3-chlorophenyl)-6-isobutylnicotinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-chlorophenyl)-6-isobutylnicotinonitrile involves its interaction with specific molecular targets and pathways. The amino and chlorophenyl groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Key analogs and their substituents:

Compound Name Position 4 Substituent Position 6 Substituent Molecular Formula Key Spectral Data (IR, NMR)
Target Compound 3-Chlorophenyl Isobutyl C₁₆H₁₆ClN₃ Not explicitly provided
2-Amino-4-(3-chlorophenyl)-6-phenylnicotinonitrile (5c) 3-Chlorophenyl Phenyl C₁₈H₁₂ClN₃ IR: 2205 cm⁻¹ (CN); ¹H NMR: δ7.06 (NH₂), 7.30–8.12 (aromatic)
2-Amino-4-(2-chlorophenyl)-6-isobutylnicotinonitrile 2-Chlorophenyl Isobutyl C₁₆H₁₆ClN₃ Industrial-grade purity (99%)
2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile 2,4-Dichlorophenyl Naphthyl C₂₂H₁₃Cl₂N₃ Dihedral angles: 55.04° (naphthyl-pyridyl), 75.87° (naphthyl-phenyl)
  • Impact of Substituents: The 3-chlorophenyl group in the target compound and analog 5c introduces steric and electronic effects distinct from 2-chlorophenyl () or 2,4-dichlorophenyl (). The isobutyl group at position 6 (target compound) likely enhances lipophilicity compared to the phenyl group in 5c, affecting bioavailability and crystallinity .

Crystallographic and Stability Features

  • Crystal Packing: The naphthyl-substituted analog () forms a 3D network via N–H⋯N and C–H⋯N hydrogen bonds, stabilizing its crystal structure. In contrast, the target compound’s isobutyl group may reduce π-π stacking but enhance hydrophobic interactions .
  • Thermal Stability: Melting points for chromene derivatives (e.g., 241–243°C in ) suggest that chlorine position and ring substitution significantly influence thermal behavior.

Biological Activity

2-Amino-4-(3-chlorophenyl)-6-isobutylnicotinonitrile is a compound belonging to the class of aminocyanopyridines, which have garnered attention for their diverse biological activities. This article focuses on the biological effects, mechanisms of action, and potential therapeutic applications of this compound based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H16ClN3
  • Molecular Weight : 273.76 g/mol
  • CAS Number : 338794-18-6

This compound features a pyridine ring substituted with an amino group, a chlorophenyl group, and an isobutyl side chain, contributing to its unique chemical reactivity and biological profile.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. Notably, it has been shown to exhibit significant activity against breast cancer cells, surpassing the potency of established chemotherapeutic agents like Doxorubicin.

CompoundCell LineIC50 (µM)
This compoundMDA-MB-2311.81 ± 0.1
MCF-72.85 ± 0.1
DoxorubicinMDA-MB-2313.18 ± 0.1
MCF-74.17 ± 0.2

These results indicate that the compound exhibits strong cytotoxicity, particularly in triple-negative breast cancer cell lines (MDA-MB-231), which are typically more resistant to conventional therapies .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been implicated in the modulation of mitogen-activated protein kinase (MAPK) pathways, which play critical roles in cellular responses to stress and inflammation.

Inhibition of these pathways can lead to decreased expression of pro-inflammatory cytokines and other mediators involved in tumor progression .

Antimicrobial Properties

In addition to its anticancer effects, preliminary data suggest that this compound may possess antimicrobial properties. Compounds in the aminocyanopyridine class have shown varying degrees of activity against bacterial strains, indicating potential use as antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the aminocyanopyridine family, providing insights into structure-activity relationships (SAR) that inform the development of more potent derivatives:

  • Cytotoxicity Studies : A comparative analysis of various aminocyanopyridines indicated that modifications in substituents significantly affect cytotoxic potency against cancer cell lines.
  • Fluorescence Properties : Research has also examined the photophysical properties of these compounds, which may aid in their development as fluorescent sensors for biological applications .

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